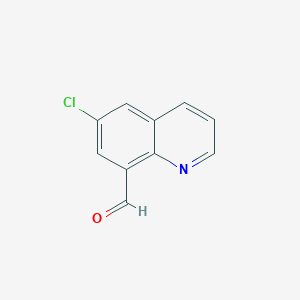
6-Chloroquinoline-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 .
Synthesis Analysis
The synthesis of this compound involves a two-stage process. The first stage involves the reaction of morpholine with N-chloro-succinimide in tetrahydrofuran at 20℃ for 0.333333h. The second stage involves the reaction of this compound with silver hexafluoroantimonate and dichloro(pentamethylcyclopentadienyl)rhodium (III) dimer in tetrahydrofuran at 20℃ for 12h .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized using various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been modified with eco-friendly chemical processes .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 191.62 . The InChI code for this compound is 1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .科学的研究の応用
Chemical Synthesis and Derivatives
6-Chloroquinoline-8-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, have been a subject of significant interest in the field of organic chemistry due to their potential in synthesizing fused or binary heterocyclic systems. The versatility of these compounds is evident from their applications in synthesizing a variety of biologically important compounds, including benzo[3,4‐h][1,6]naphthyridines and other quinoline derivatives through reactions like the Friedländer condensation (Rote et al., 2011; Hamama et al., 2018).
Biological Applications
Biologically, derivatives of this compound have been found to exhibit a broad spectrum of activities. The synthesis of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives from 2-chloroquinoline-3-carbaldehydes has shown potential as inhibitors of AKT1, an enzyme encoded by the AKT1 gene in humans, implicating their use in cancer treatment (Ghanei et al., 2016). Furthermore, quinoline derivatives, including those related to this compound, have demonstrated strong corrosion inhibition properties on metal surfaces, which is critical in industrial applications (Lgaz et al., 2017).
Antimicrobial and Antioxidant Properties
Additionally, these compounds have been researched for their antimicrobial and antioxidant properties. Quinoline derivatives synthesized through various methods have shown potent activity against bacterial strains like Pseudomonas aeruginosa and Escherichia coli. Moreover, these compounds exhibited moderate antioxidant activity, suggesting their potential use in therapeutic applications (Zeleke et al., 2020).
Material Science and Industrial Applications
In material science and industrial applications, the synthesis and modification of chitosan with 2-chloroquinoline-3-carbaldehyde have led to the creation of novel biomaterials with enhanced antibacterial and nontoxic characteristics, suggesting their potential use in biology and medicine (Haj et al., 2020).
Safety and Hazards
6-Chloroquinoline-8-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
6-Chloroquinoline-8-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to target various biological compounds, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad range of biological targets .
Result of Action
Given the broad range of biological targets of quinoline derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
6-chloroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSBYVHCVFWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

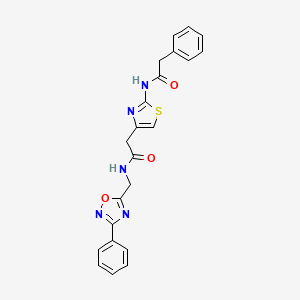
![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)
![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)
![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)
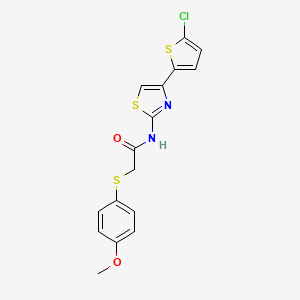
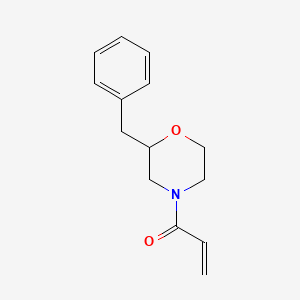
![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)
![methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2756699.png)

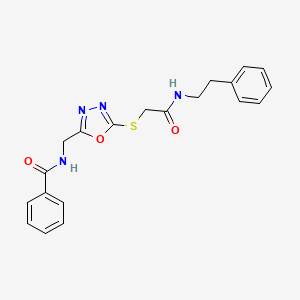
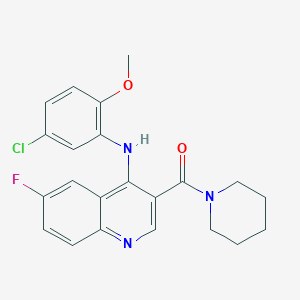
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)
